2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Overview
Description
2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the cyclopenta[b]pyridine family and has a unique chemical structure that makes it an interesting target for research.
Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of synthetic chemistry has led to the development of methods for synthesizing heterocyclic compounds, which are crucial for various scientific applications. For example, studies have focused on synthesizing and determining the crystal structures of related compounds, showcasing the importance of X-ray crystallography in elucidating molecular configurations and bonding patterns (Moustafa & Girgis, 2007)[https://consensus.app/papers/synthesis-structure-determination-moustafa/6653fb39a4ea5cc5b885f16cee8da486/?utm_source=chatgpt]. Such methodologies are pivotal for the design and synthesis of novel materials with potential applications in drug discovery and materials science.
Molecular Docking and Drug Design
The investigation into azafluorene derivatives and their inhibition of SARS-CoV-2 RdRp highlights the potential of heterocyclic compounds in antiviral drug design (Venkateshan et al., 2020)[https://consensus.app/papers/azafluorene-derivatives-inhibitors-sars-cov2-rdrp-venkateshan/3a17462d00015d4e816c55c6ca2d1369/?utm_source=chatgpt]. Through molecular docking studies, researchers can predict how these compounds interact with viral proteins, providing a foundation for developing new therapeutics.
Materials Science and Electronics
The structural and optical properties of pyridine derivatives have been studied for their potential applications in electronics and materials science. Research on the diode characteristics of such compounds suggests their use in photosensors and other electronic devices (Zedan et al., 2020)[https://consensus.app/papers/junction-characteristics-pyrazolo-pyridine-derivatives-zedan/ab3571eb227d536cba8fa67653041acd/?utm_source=chatgpt]. This highlights the versatility of heterocyclic compounds in developing advanced materials and technologies.
Coordination Chemistry
Studies on the coordination behavior of heterocyclic compounds with metals provide insights into their potential applications in catalysis and material science. For instance, the synthesis and structural analysis of cobalt(II)-mediated compounds reveal their significance in forming stable complexes, which are essential in catalytic processes and the development of functional materials (Garza-Ortiz et al., 2013)[https://consensus.app/papers/cobaltiimediated-synthesis-26bis57di-tert-structural-garzaortiz/a721bc9d14c4549aa51afedc4b4e9ef1/?utm_source=chatgpt].
properties
IUPAC Name |
2-butylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-3-7-16-13-11(9-14)8-10-5-4-6-12(10)15-13/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHAJBSDCNYPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=C2CCCC2=N1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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